Phenazine, 5,10-dihydro-5-methyl-10-phenyl-
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Overview
Description
Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, is a heterocyclic compound with a molecular formula of C14H14N2. It is a derivative of phenazine, a class of nitrogen-containing compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 5,10-dihydro-5-methyl-10-phenyl-phenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of phenazine derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenazine, 5,10-dihydro-5-methyl-10-phenyl-, involves its interaction with cellular components. It can act as an electron shuttle, modifying cellular redox states and affecting gene expression patterns. This compound can also contribute to biofilm formation and enhance bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
5,10-Dihydro-5,10-dimethylphenazine: A similar compound with two methyl groups instead of one methyl and one phenyl group.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Uniqueness
Phenazine, 5,10-dihydro-5-methyl-10-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H28N2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-methyl-10-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,10a-dodecahydrophenazine |
InChI |
InChI=1S/C19H28N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-4,9-10,16-19H,5-8,11-14H2,1H3 |
InChI Key |
JISKNBWBQXQWAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC2N(C3C1CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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